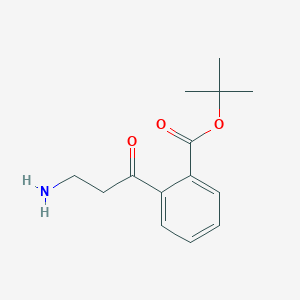

tert-Butyl 2-beta-alanylbenzoate

Description

tert-Butyl 2-beta-alanylbenzoate is a synthetic organic compound featuring a benzoate ester backbone substituted with a tert-butyl group and a beta-alanyl moiety. This structure combines the steric bulk of the tert-butyl group, which enhances stability and modulates solubility, with the beta-alanyl side chain, a non-proteinogenic amino acid derivative. The compound is primarily utilized in pharmaceutical and biochemical research, particularly in peptide synthesis and prodrug design, where its ester group serves as a protective moiety for carboxylic acids .

Properties

CAS No. |

390747-61-2 |

|---|---|

Molecular Formula |

C14H19NO3 |

Molecular Weight |

249.30 g/mol |

IUPAC Name |

tert-butyl 2-(3-aminopropanoyl)benzoate |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)11-7-5-4-6-10(11)12(16)8-9-15/h4-7H,8-9,15H2,1-3H3 |

InChI Key |

NUTDEVQOUYXSRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-beta-alanylbenzoate typically involves the esterification of beta-alanine with tert-butyl benzoate. One common method is the reaction of beta-alanine with tert-butyl benzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method allows for efficient synthesis with high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-beta-alanylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield alcohols.

Substitution: The ester group can be substituted by nucleophiles such as amines to form amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines in the presence of a base like triethylamine (TEA).

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide derivatives.

Scientific Research Applications

tert-Butyl 2-beta-alanylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl 2-beta-alanylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as calmodulin-dependent protein kinases, by binding to their active sites and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The benzoate ester family includes compounds with varying alkyl or aryl substituents, which influence their physical and chemical behaviors. Below is a comparative analysis of tert-Butyl 2-beta-alanylbenzoate with key analogues:

*Molecular weight inferred from structurally similar tert-butyl derivatives .

- Steric Effects : The tert-butyl group in this compound confers steric hindrance, reducing susceptibility to enzymatic degradation compared to methyl or isopropyl benzoates. This property is advantageous in prodrug applications where prolonged circulation is desired .

- This contrasts with tert-butyl alcohol, which is moderately soluble in water (miscible in all proportions) but less so when incorporated into an ester .

- Reactivity: Unlike tert-butyl alcohol, which decomposes violently with strong acids (e.g., releasing isobutylene gas) , the ester form is more stable. However, ester bonds may hydrolyze under extreme pH or enzymatic action, releasing tert-butanol and beta-alanylbenzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.